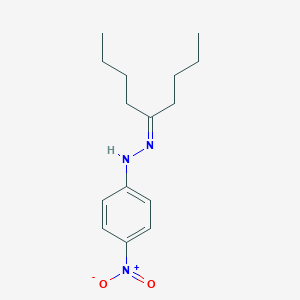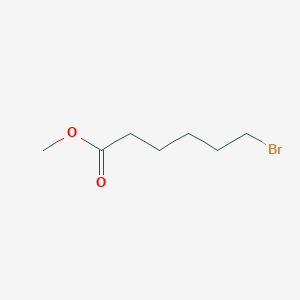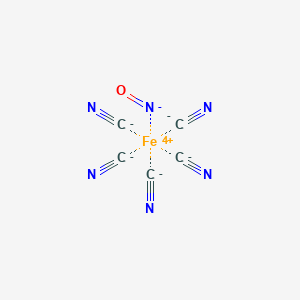
Nitroferricyanide
Vue d'ensemble
Description
Nitroferricyanide, also known as Sodium Nitroprusside, is a compound that has a role as a nitric oxide donor and a vasodilator agent . It is comprised of ferrous iron complexed with nitric oxide (NO) and five cyanide ions .
Synthesis Analysis
The synthesis of Nitroferricyanide involves electrochemical nitrate reduction for ammonia synthesis . This process is highly efficient and eco-friendly, boasting a small installation footprint, mild operation conditions, and a low investment cost . The nitrate has good availability and rich abundance in nature, especially in wastewater. Converting nitrate into ammonia is highly attractive for the treatment of nitrate-containing wastewater and “turn waste into wealth” .
Molecular Structure Analysis
Nitroferricyanide is comprised of ferrous iron complexed with nitric oxide (NO) and five cyanide ions .
Chemical Reactions Analysis
Nitroferricyanide can be used as a reagent to produce nitric oxide radicals (NO) via UV radiation-induced photolysis . It also plays a role in the electrochemical nitrate reduction reaction for ammonia synthesis .
Physical And Chemical Properties Analysis
Nitroferricyanide is a compound with a molecular weight of 297.95 g/mol . It has a topological polar surface area of 139 Ų and a complexity of 12 .
Applications De Recherche Scientifique
Management of Acute Aortic Insufficiency : Sodium nitroferricyanide has been effective in treating acute aortic insufficiency prior to aortic valve replacement, showing clinical improvement and changes in systemic and pulmonary arterial pressures (Warner et al., 1977).
Treatment of Congestive Heart Failure : In patients with congestive heart failure, sodium nitroferricyanide infusion led to increased cardiac index and decreased total pulmonary and systemic peripheral resistances, along with other hemodynamic changes (Mookherjee et al., 1977).
Detection of Free Ferricyanide and Ferrocyanide : A method using aluminum oxide column chromatography was developed for isolating and determining free ferricyanide and ferrocyanide in sodium nitroferricyanide, sensitive to detect these compounds at the 0.05% level (Philip et al., 1978).
Right Ventricular Infarction Management : Sodium nitroferricyanide was used in treating a patient with a massive infarction of the right ventricle, leading to a favorable hemodynamic response (Raabe & Chester, 1978).
Spectrophotometric Analysis of Sodium Nitroprusside : A spectrophotometric method was developed for analyzing sodium nitroprusside, indicating the presence of the unaltered nitroferricyanide complex (Frank et al., 1976).
Role in Oxidative Brain Injury : Sodium nitroprusside (disodium nitroferricyanide) was studied for its role in causing oxidative stress and cytotoxicity, potentially mediated by iron moiety rather than nitric oxide (Rauhala et al., 1998).
Pharmacological MRI in Choroid and Retina : Sodium nitroprusside was used in pharmacological MRI to study drug-related hemodynamic functions in the retina, showing potential applications in evaluating effects of therapeutic interventions (Shih et al., 2012).
Inhibition of Peroxidase for Immunoperoxidase Procedures : Sodium nitroferricyanide was used to inhibit peroxidase activity, important for immunoperoxidase procedures (Straus, 1971).
Clinical Use as a Vasodilator : Sodium nitroprusside, a vasodilator, has been used in clinical practice for various conditions like hypertension and heart failure (Hottinger et al., 2014).
Improvement of Growth and Nutrient Uptake in Plants Under Stress : Sodium nitroferricyanide was studied for its effect on improving plant growth and nutrient uptake under stress conditions, particularly in arsenic-stressed tomato seedlings (González-Moscoso et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
iron(4+);nitroxyl anion;pentacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CN.Fe.NO/c5*1-2;;1-2/q5*-1;+4;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAORBFBZBNPTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.[Fe+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5FeN6O-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
One molecule of sodium nitroprusside is metabolized by combination with hemoglobin to produce one molecule of cyanmethemoglobin and four CN- ions; methemoglobin, obtained from hemoglobin, can sequester cyanide as cyanmethemoglobin; thiosulfate reacts with cyanide to produce thiocyanate; thiocyanate is eliminated in the urine; cyanide not otherwise removed binds to cytochromes. Cyanide ion is normally found in serum; it is derived from dietary substrates and from tobacco smoke. Cyanide binds avidly (but reversibly) to ferric ion (Fe+++), most body stores of which are found in erythrocyte methemoglobin (metHgb) and in mitochondrial cytochromes. When CN is infused or generated within the bloodstream, essentially all of it is bound to methemoglobin until intraerythrocytic methemoglobin has been saturated. Sodium nitroprusside is further broken down in the circulation to release nitric oxide (NO), which activates guanylate cyclase in the vascular smooth muscle. This leads to increased production of intracellular cGMP, which stimulates calcium ion movement from the cytoplasm to the endoplasmic reticulum, reducing the level of available calcium ions that can bind to calmodulin. This ultimately results in vascular smooth muscle relaxation and vessel dilation. | |
| Record name | Nitroprusside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00325 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Nitroferricyanide | |
CAS RN |
15078-28-1 | |
| Record name | Nitroprusside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00325 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



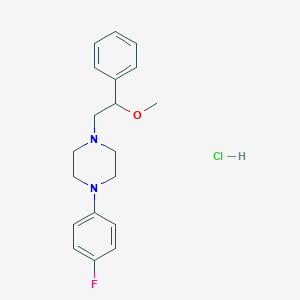
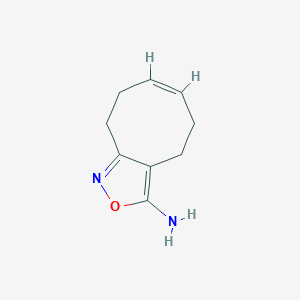
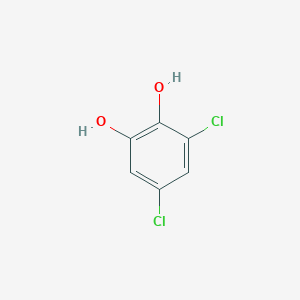

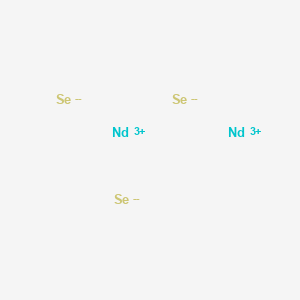
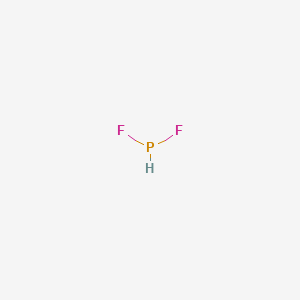
![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)

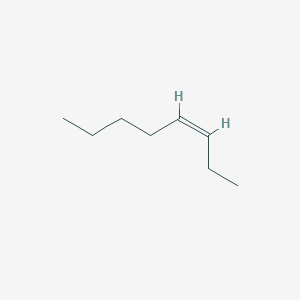

![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)
